N-Lignoceroyl-DL-dihydrosphingosine
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Overview
Description
N-Lignoceroyl-DL-dihydrosphingosine is a complex organic compound with the molecular formula C42H85NO3 and a molecular weight of 652.13 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Lignoceroyl-DL-dihydrosphingosine typically involves the reaction of a long-chain fatty acid with an amine. The process often includes the following steps:
Esterification: The fatty acid is first converted into an ester.
Amidation: The ester is then reacted with an amine to form the amide.
Hydroxylation: Hydroxyl groups are introduced into the molecule through controlled oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Lignoceroyl-DL-dihydrosphingosine undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), Sulfonyl chlorides (RSO2Cl).
Major Products
The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of the original compound .
Scientific Research Applications
N-Lignoceroyl-DL-dihydrosphingosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain amides and their reactions.
Biology: Investigated for its role in cellular processes and interactions with biological membranes.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Lignoceroyl-DL-dihydrosphingosine involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate cellular processes, such as signal transduction and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
N-Tetracosanoyl-Phytosphingosine: Similar in structure but contains additional hydroxyl groups.
C24-dihydro-Ceramide: Another long-chain amide with different functional groups.
Uniqueness
N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific combination of hydroxyl groups and long hydrocarbon chain, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407550 |
Source
|
Record name | Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92545-07-8 |
Source
|
Record name | Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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